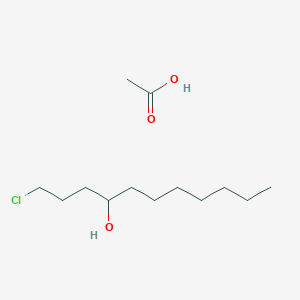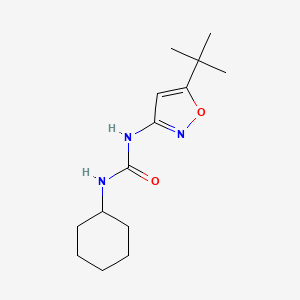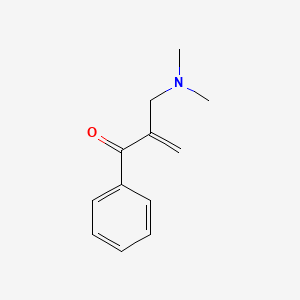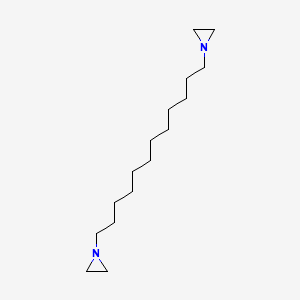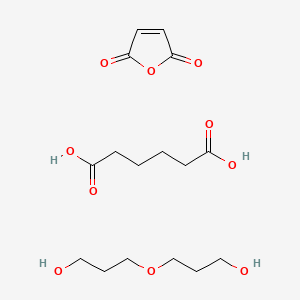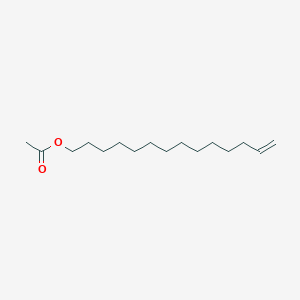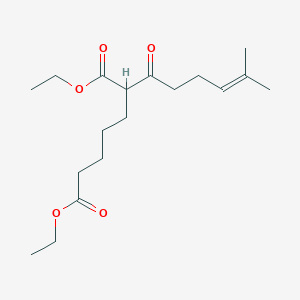
Diethyl 2-(5-methylhex-4-enoyl)heptanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(5-methylhex-4-enoyl)heptanedioate is an organic compound with the molecular formula C18H30O5 It is a diester derivative of heptanedioic acid, featuring a 5-methylhex-4-enoyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing diethyl 2-(5-methylhex-4-enoyl)heptanedioate involves the Dieckmann condensation. This reaction is an intramolecular Claisen condensation where diethyl heptanedioate reacts with a base, such as sodium ethoxide, to form a cyclic β-ketoester. The reaction typically requires an alcohol solvent and an acid workup to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Dieckmann condensation reactions, optimized for yield and purity. The process would include precise control of reaction conditions, such as temperature, solvent choice, and reagent concentrations, to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(5-methylhex-4-enoyl)heptanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 2-(5-methylhex-4-enoyl)heptanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl 2-(5-methylhex-4-enoyl)heptanedioate involves its interaction with various molecular targets and pathways. For example, in biological systems, esterases can hydrolyze the ester bonds, releasing the active carboxylic acid derivatives. These derivatives can then participate in further biochemical reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl heptanedioate: A simpler diester without the 5-methylhex-4-enoyl substituent.
Dimethyl heptanedioate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl adipate: Another diester with a shorter carbon chain.
Uniqueness
Diethyl 2-(5-methylhex-4-enoyl)heptanedioate is unique due to its specific substituent, which imparts distinct chemical properties and reactivity compared to other diesters. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
53377-62-1 |
|---|---|
Fórmula molecular |
C18H30O5 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
diethyl 2-(5-methylhex-4-enoyl)heptanedioate |
InChI |
InChI=1S/C18H30O5/c1-5-22-17(20)13-8-7-11-15(18(21)23-6-2)16(19)12-9-10-14(3)4/h10,15H,5-9,11-13H2,1-4H3 |
Clave InChI |
JQYQUHFTBAAPLD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCC(C(=O)CCC=C(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


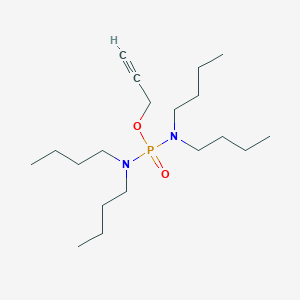
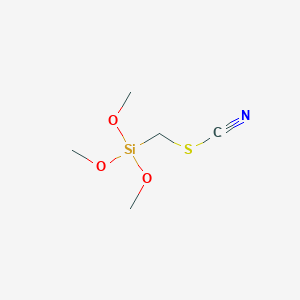
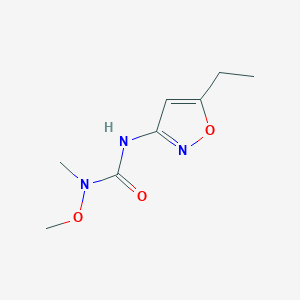
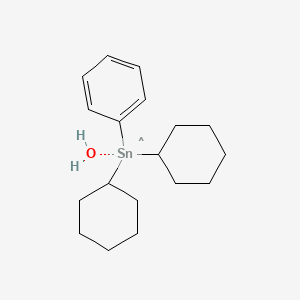

![1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14629542.png)
![2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14629549.png)

